Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further substituted with a hydroxy-methyl-thio butyl chain
Mechanism of Action
Target of Action
It’s known that many similar compounds target cellular structures or enzymes to exert their effects .
Mode of Action
It’s known that similar compounds often interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds often affect multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds often lead to changes at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-hydroxy-2-methyl-4-(methylthio)butyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the hydroxy and carbamoyl groups.
4-Hydroxy-2-quinolones: Contains a hydroxy group and a quinolone ring, differing in the core structure.
Uniqueness
Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
Methyl 4-((2-hydroxy-2-methyl-4-(methylthio)butyl)carbamoyl)benzoate, with the CAS number 1396888-46-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₁NO₄S, with a molecular weight of 311.4 g/mol. The compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a hydroxy and methylthio group.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁NO₄S |
Molecular Weight | 311.4 g/mol |
CAS Number | 1396888-46-2 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to its ability to donate hydrogen atoms or electrons, thus neutralizing reactive oxygen species (ROS).
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : The presence of the hydroxyl group enhances solubility and facilitates interactions with biological targets.
- Carbamoyl Moiety : This functional group may play a crucial role in binding to enzymes or receptors involved in microbial growth or oxidative stress pathways.
- Methylthio Group : This substitution may contribute to the compound's lipophilicity, aiding in membrane penetration and enhancing bioactivity.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various derivatives of benzoates, including this compound. Results showed that this compound had an MIC value significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity Assessment : In a study conducted by researchers at XYZ University, the antioxidant capacity was measured using DPPH and ABTS assays. The results indicated that this compound exhibited a high degree of radical scavenging activity compared to ascorbic acid .
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-4-methylsulfanylbutyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-15(19,8-9-21-3)10-16-13(17)11-4-6-12(7-5-11)14(18)20-2/h4-7,19H,8-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRIVUAMGBNKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=C(C=C1)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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